

## An In-depth Technical Guide to 2,3,4-Trimethylphenol

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### Compound of Interest

Compound Name: 2,3,4-Trimethylphenol

Cat. No.: B109512

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IUPAC Name: **2,3,4-Trimethylphenol**

This technical guide provides a comprehensive overview of **2,3,4-Trimethylphenol**, including its chemical properties, synthesis, characterization, and potential biological activities. The content is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

## Chemical and Physical Properties

**2,3,4-Trimethylphenol** is an aromatic organic compound characterized by a phenol ring substituted with three methyl groups at the 2, 3, and 4 positions.  
[1][2] Its physicochemical properties are summarized in the table below.

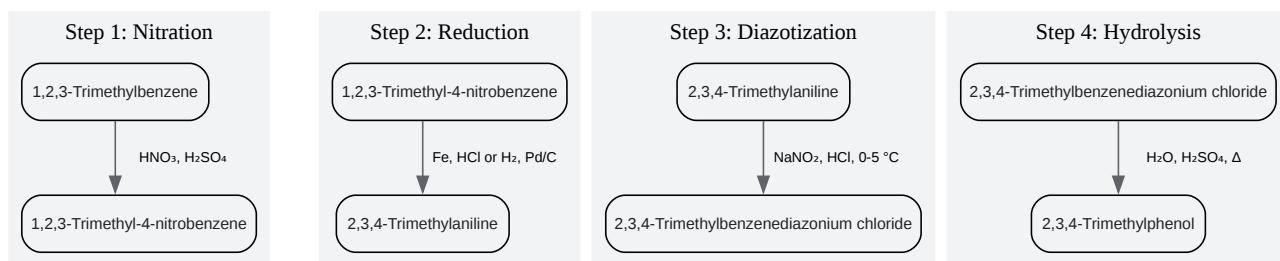
Property	Value	Source(s)
IUPAC Name	2,3,4-trimethylphenol	[1][3]
CAS Number	526-85-2	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[1][2][3]
Molecular Weight	136.19 g/mol	[1][3]
Appearance	Needle-like crystals	[N/A]
Melting Point	81 °C	[N/A]
Boiling Point	236 °C	[N/A]
Solubility	Very soluble in benzene, diethyl ether, and ethanol. Slightly soluble in water (2.2 g/L at 25 °C).	[N/A]
pKa	10.59 at 25 °C	[N/A]
LogP	2.7	[3]

## Synthesis of 2,3,4-Trimethylphenol

A plausible and effective method for the synthesis of **2,3,4-Trimethylphenol** is through the diazotization of 2,3,4-trimethylaniline, followed by the hydrolysis of the resulting diazonium salt.  
[4][5][6][7] This multi-step synthesis starts from the commercially available 1,2,3-trimethylbenzene.

## Proposed Synthetic Pathway

The overall synthetic scheme is presented below:

[Click to download full resolution via product page](#)A proposed four-step synthesis of **2,3,4-trimethylphenol**.

## Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of substituted phenols.

### Step 1: Nitration of 1,2,3-Trimethylbenzene

- In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
- Slowly add 50 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
- To this nitrating mixture, add 0.5 mol of 1,2,3-trimethylbenzene dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.
- After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
- Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
- Separate the organic layer, and wash it with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1,2,3-trimethyl-4-nitrobenzene.

### Step 2: Reduction to 2,3,4-Trimethylaniline

- In a round-bottom flask, place the crude 1,2,3-trimethyl-4-nitrobenzene from the previous step.
- Add a mixture of ethanol and concentrated hydrochloric acid.
- To this solution, add iron filings portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.
- After the addition of iron is complete, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and make it alkaline by adding a concentrated solution of sodium hydroxide.
- Extract the product with diethyl ether or dichloromethane.
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Filter and remove the solvent to yield crude 2,3,4-trimethylaniline, which can be purified by vacuum distillation.

### Step 3 & 4: Diazotization and Hydrolysis

- Dissolve the purified 2,3,4-trimethylaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

- After the addition, stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- To hydrolyze the diazonium salt, slowly add the solution to a boiling aqueous solution of dilute sulfuric acid. Vigorous evolution of nitrogen gas will be observed.
- After the gas evolution ceases, continue to heat the mixture for an additional 30 minutes.
- Cool the reaction mixture and extract the product with diethyl ether.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The crude **2,3,4-trimethylphenol** can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by vacuum distillation.

## Spectroscopic Characterization

The structural elucidation of **2,3,4-trimethylphenol** is accomplished through a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	~6.8 - 7.1	m	2H	Ar-H
Phenolic Proton	~4.5 - 5.5	br s	1H	-OH
Methyl Protons	~2.1 - 2.3	m	9H	3 x -CH <sub>3</sub>

<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Assignment
C-OH	~150-155	C1
Aromatic C-H	~115-130	C5, C6
Aromatic C-CH <sub>3</sub>	~120-140	C2, C3, C4
Methyl Carbons	~15-25	3 x -CH <sub>3</sub>

### Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3600 - 3200	O-H stretch (hydrogen-bonded)	Strong, Broad
3100 - 3000	Aromatic C-H stretch	Medium
3000 - 2850	Aliphatic C-H stretch	Strong
1600 - 1450	Aromatic C=C ring stretch	Medium
~1200	C-O stretch (phenol)	Strong

### Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,3,4-trimethylphenol** is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment
136	[M] <sup>+</sup> (Molecular Ion)
121	[M - CH <sub>3</sub> ] <sup>+</sup>
93	[M - CH <sub>3</sub> - CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

```
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"IR" -> "Structure_Elucidation";
"MS" -> "Structure_Elucidation";
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Workflow for the spectroscopic characterization of **2,3,4-trimethylphenol**.

## Biological Activity and Potential Applications

While specific biological activity data for **2,3,4-trimethylphenol** is limited in the scientific literature, its structural similarity to other phenolic compound suggests potential as an antioxidant and antimicrobial agent. Phenolic compounds are known to exert their biological effects through various mechan

### Potential Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, which is a key factor in their antioxidant properties. The electron-donat methyl groups on the aromatic ring of **2,3,4-trimethylphenol** are expected to enhance its antioxidant potential.

Proposed Mechanism of Action: The primary antioxidant mechanism of phenols involves the donation of a hydrogen atom from the hydroxyl group to radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.



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**Proposed free radical scavenging mechanism of 2,3,4-trimethylphenol.**

Experimental Protocol: DPPH Radical Scavenging Assay This assay is a standard method to evaluate the antioxidant activity of a compound.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Preparation of Reagents:
  - Prepare a stock solution of **2,3,4-trimethylphenol** in methanol or ethanol.
  - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Assay Procedure:
  - In a 96-well plate, add various concentrations of the **2,3,4-trimethylphenol** solution.
  - Add the DPPH solution to each well and mix.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of radical scavenging activity for each concentration.
  - Determine the IC<sub>50</sub> value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

## Potential Antimicrobial Activity

Phenolic compounds often exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The lipophilic nature of **2,3,4-trimethylphenol** may facilitate its interaction with microbial cell membranes, leading to disruption of cellular processes.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.

- Preparation:
  - Prepare a stock solution of **2,3,4-trimethylphenol** in a suitable solvent (e.g., DMSO).
  - Prepare a standardized inoculum of the test microorganism in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
- Assay Procedure:
  - In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.
  - Inoculate each well with the microbial suspension.
  - Include positive (microorganism without compound) and negative (medium only) controls.
  - Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
- Data Analysis:
  - The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

## Safety and Handling

**2,3,4-Trimethylphenol** is classified as a hazardous substance.[\[3\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Appropriate safety precautions should be taken when handling this compound.

- GHS Hazard Statements: Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage.[\[3\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- First Aid:
  - If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
  - If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call poison center or doctor.

This technical guide provides a summary of the available information on **2,3,4-trimethylphenol**. The scarcity of specific experimental data for this par isomer highlights opportunities for further research into its synthesis, characterization, and biological activities.

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